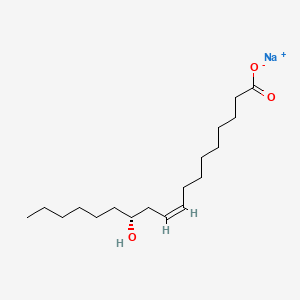Ricinoleic acid sodium salt
C18H34NaO3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C18H34NaO3
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble in water or alcohol
Canonical SMILES
Isomeric SMILES
Ricinoleic acid sodium salt, also known as sodium ricinoleate, is the sodium salt of ricinoleic acid, which is primarily derived from castor oil (Ricinus communis). This compound has a molecular formula of and a molecular weight of approximately 321.45 g/mol. Structurally, it features an 18-carbon chain with a hydroxyl group at the 12th position and a double bond between the 9th and 10th carbons. The carboxylic acid group of ricinoleic acid is neutralized by sodium, forming an ionic bond characteristic of salts. This unique structure gives sodium ricinoleate amphiphilic properties, allowing it to be both water-soluble and fat-soluble, which is essential for its function as a surfactant in various applications .
The mechanism of action of NaRic depends on its application. In soaps and detergents, its surfactant properties allow it to emulsify dirt and oil, facilitating cleaning []. In laxatives, NaRic is believed to irritate the intestinal lining, stimulating bowel movements []. However, the exact mechanism for this laxative effect needs further investigation [].
Laxative Effects and Mechanism of Action
Sodium ricinoleate is a key component derived from castor oil, known for its laxative properties. Research suggests that the laxative effect of castor oil is likely due to the detergent-like properties of sodium ricinoleate PubMed: . These molecules disrupt the membranes of cells within the intestines, stimulating fluid secretion and electrolyte movement, ultimately leading to laxation PubMed: . The laxative effect of sodium ricinoleate is dose-dependent, with a threshold below which no laxative response is observed PubMed: .
Sodium ricinoleate is known for its biological activities, particularly its role as a laxative. Its mechanism involves irritating the intestinal lining, which stimulates bowel movements. The surfactant properties of sodium ricinoleate disrupt cell membranes within the intestines, promoting fluid secretion and electrolyte movement that lead to laxation. The laxative effect is dose-dependent, with specific thresholds for efficacy . Additionally, it exhibits skin and mucous membrane irritant effects and may induce sensitization responses in some individuals .
The synthesis of sodium ricinoleate typically involves the following steps:
- Neutralization Reaction: Mixing ricinoleic acid with sodium hydroxide in an aqueous solution.
- Evaporation: Removing excess water to isolate the sodium salt.
- Purification: Crystallization or filtration processes may be employed to achieve desired purity levels.
The resulting product is often a white or slightly yellow powder with high purity (>99%) .
Sodium ricinoleate has diverse applications across various fields:
- Surfactants: Used in soaps and detergents due to its emulsifying properties.
- Laxatives: Commonly included in formulations for constipation relief.
- Cosmetics: Acts as an emulsifier and stabilizer in skin care products.
- Pharmaceuticals: Utilized as a solubilizing agent for drug formulations.
Its amphiphilic nature makes it valuable in any application requiring both hydrophilic and hydrophobic interactions .
Sodium ricinoleate shares similarities with several other fatty acid salts but possesses unique characteristics due to its specific structure and functional groups. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Sodium Laurate | Derived from lauric acid; used as a surfactant; shorter carbon chain. | |
| Sodium Oleate | Derived from oleic acid; commonly used in soaps; similar chain length but lacks hydroxyl group. | |
| Sodium Palmitate | Derived from palmitic acid; widely used in cosmetics; saturated fatty acid. | |
| Sodium Stearate | Commonly used in soaps; saturated structure without hydroxyl group. |
Uniqueness of Sodium Ricinoleate: The presence of a hydroxyl group at the 12th carbon position and a double bond between the 9th and 10th carbons distinguishes sodium ricinoleate from these similar compounds, contributing to its unique surfactant properties and biological activities .
Physical Description
White or slightly yellow solid; [Merck Index] Off-white to brown crystalline solid; [MSDSonline]
Color/Form
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Odor
Wikipedia
Use Classification
Methods of Manufacturing
Sodium salt of the fatty acids from castor oil.
General Manufacturing Information
Potassium Ricinoleate, Sodium Ricinoleate, and Zinc Ricinoleate are included in the list of substances employed in the production of resinous and polymeric coatings that have been declared safe for use as the food-contact surface of articles intended for use in producing, manufacturing, packing, processing, preparing, treating, packaging, transporting, or holding food.








